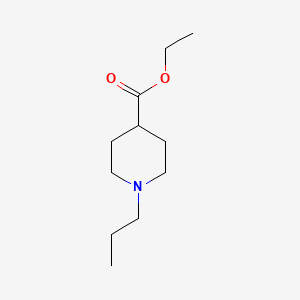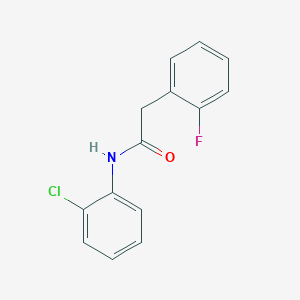
Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate
Vue d'ensemble
Description
Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate, also known as EMEP, is a chemical compound that has recently gained attention in the scientific community due to its potential application in various fields. EMEP belongs to the class of piperidine derivatives and has been synthesized using different methods.
Mécanisme D'action
The exact mechanism of action of Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate is not fully understood, but it has been suggested that Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate acts as a modulator of the GABAergic system. Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate has been reported to enhance the activity of GABA receptors, which are involved in the regulation of anxiety, depression, and pain. Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate may also modulate the activity of other neurotransmitter systems, including the dopaminergic and serotonergic systems.
Biochemical and Physiological Effects:
Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate has been reported to have various biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate has been shown to reduce pain and inflammation in animal models, and it has been suggested as a potential treatment for chronic pain conditions. Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate has also been reported to reduce anxiety and depression-like behaviors in animal models, and it has been suggested as a potential treatment for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate is its potential application in various fields, including medicinal chemistry, neuroscience, and drug discovery. Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate has been reported to have multiple pharmacological effects, and it has been suggested as a potential lead compound for the development of new drugs. However, the limitations of Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate include its low solubility in water, which may affect its bioavailability and pharmacokinetics. Moreover, the toxicity and safety of Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate have not been fully evaluated, and further studies are needed to determine its potential side effects.
Orientations Futures
There are several future directions for the research on Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate. Firstly, further studies are needed to determine the exact mechanism of action of Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate and its potential targets in the brain. Secondly, the pharmacokinetics and pharmacodynamics of Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate need to be evaluated in animal models and humans to determine its safety and efficacy. Thirdly, the potential application of Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate in drug delivery systems needs to be explored further. Finally, the development of new derivatives of Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate with improved solubility and pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate has been studied for its potential application in various fields, including medicinal chemistry, neuroscience, and drug discovery. Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate has been reported to have analgesic and anti-inflammatory effects in animal models, and it has been suggested as a potential lead compound for the development of new painkillers. Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate has also been reported to have anxiolytic and antidepressant effects, and it has been suggested as a potential treatment for anxiety and depression. Moreover, Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate has been studied for its potential application in drug delivery systems, and it has been reported to enhance the permeability of drugs across the blood-brain barrier.
Propriétés
IUPAC Name |
ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-15-11(13)10-4-6-12(7-5-10)8-9-14-2/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDUBHHPRRTYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B7479314.png)
![Ethyl 5-phenyl-2-[[2-(3-sulfamoylbenzoyl)oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B7479322.png)
![ethyl 5-[2-(cyanomethyl)-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7479330.png)
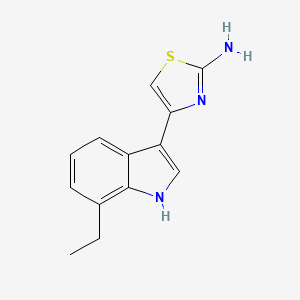
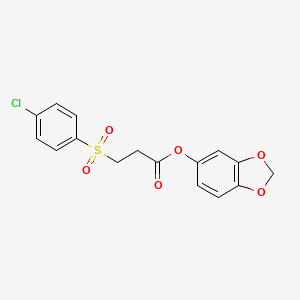

![N-(3-chloro-4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7479366.png)

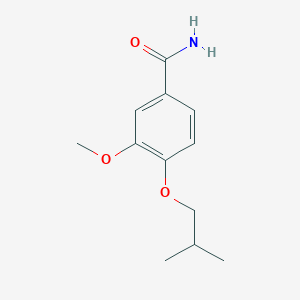

![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone](/img/structure/B7479405.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7479415.png)
